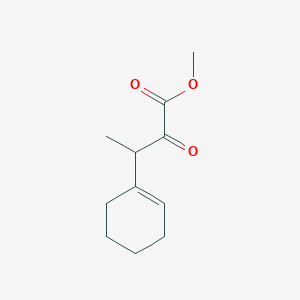

Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate

Description

Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate is a methyl ester derivative featuring a cyclohexene ring substituted with an oxo group at the β-position. This compound combines the reactivity of an α-ketoester with the steric and electronic effects of a cycloalkene system. Its structure suggests applications in organic synthesis, particularly in cycloadditions, nucleophilic substitutions, or as a precursor for heterocyclic frameworks. The cyclohexene moiety likely enhances rigidity and influences solubility compared to aliphatic analogs.

Properties

IUPAC Name |

methyl 3-(cyclohexen-1-yl)-2-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8(10(12)11(13)14-2)9-6-4-3-5-7-9/h6,8H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICMVOPRMCRGST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CCCCC1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate typically involves the reaction of cyclohexene with a suitable esterifying agent under controlled conditions. One common method involves the use of methyl acetoacetate and cyclohexene in the presence of a catalyst to facilitate the esterification process . The reaction conditions often include moderate temperatures and the use of solvents to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

Chemistry

Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate serves as a building block in organic synthesis. It is utilized in the formation of complex molecules and natural product analogs, facilitating the development of new chemical entities.

Reactions Involved:

- Oxidation: Converts the compound into ketones or carboxylic acids.

- Reduction: Ester groups can be reduced to alcohols.

- Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Ketones, Carboxylic Acids | Potassium permanganate, Chromium trioxide |

| Reduction | Alcohols | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Various Functional Groups | Amines, Thiols |

Biology

Research indicates that this compound may exhibit biological activities , including antimicrobial and anticancer properties. Studies are ongoing to elucidate its mechanisms of action and potential therapeutic applications.

Case Study:

A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for drug development.

Medicine

In pharmaceutical research, this compound is investigated as an intermediate in drug synthesis. Its unique structure allows for modifications that can enhance bioactivity and efficacy in therapeutic agents.

Example Application:

The compound has been explored as a precursor for synthesizing novel analgesics, with preliminary results indicating improved potency compared to existing medications.

Industry

This compound finds applications in the production of fragrances and flavors , utilized in the formulation of perfumes and food additives due to its pleasant odor profile. Its unique chemical properties make it suitable for creating complex scent profiles.

Market Insight:

The fragrance industry has reported an increasing demand for compounds like this compound due to consumer preferences for natural and complex scents.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of bioactive metabolites. These metabolites may interact with cellular receptors or enzymes, modulating biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

2.1.1. Methyl 3-oxocyclohex-1-enecarboxylate (CAS 54396-74-6)

- Structural Similarity : 0.95 .

- Key Differences: Replaces the 2-oxobutanoate chain with a simpler 3-oxocyclohexene carboxylate.

2.1.2. Methyl 1-cyclopentene-1-carboxylate (CAS 25662-28-6)

- Structural Similarity : 0.93 .

- Key Differences : Cyclopentene ring instead of cyclohexene; smaller ring size increases ring strain.

- Implications : Higher reactivity in ring-opening reactions compared to the more stable cyclohexene derivative.

2.1.3. Ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene} butanoate

Physical and Chemical Properties

- Cyclohexene vs. Smaller Rings : Cyclohexene derivatives (e.g., Methyl cyclohex-1-enecarboxylate , similarity 0.88 ) exhibit lower ring strain than cyclopentene analogs, favoring stability in storage but requiring harsher conditions for ring-opening reactions.

- α-Ketoester vs. Simple Esters: The 2-oxo group in the target compound increases acidity of α-hydrogens (pKa ~10–12), enabling enolate formation for aldol or alkylation reactions, unlike non-keto esters like Methyl chloroacetate (boiling point 39.2°C ).

Biological Activity

Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including data from various studies, mechanisms of action, and potential applications in medicine.

This compound is an ester derived from cyclohexene and a keto acid. The compound can undergo several chemical reactions such as oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis. It is often synthesized through aldol-type condensations or other organic transformations involving cyclohexene derivatives .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics. The minimum inhibitory concentration (MIC) values for several compounds related to this structure were evaluated, showing promising results against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on multiple cancer cell lines. These studies revealed that the compound can inhibit cell proliferation and induce apoptosis in various cancer types, including lung, colorectal, and gastric cancers. The mechanism involves modulation of key signaling pathways associated with cell growth and survival .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzymatic Reactions : The compound acts as a substrate for various enzymes, leading to the formation of bioactive metabolites that may exert therapeutic effects.

- Receptor Modulation : It may interact with cellular receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell cycle regulation .

- Inhibition of Key Proteins : Inhibition of receptor tyrosine kinases and other proteins essential for tumor growth has been observed, indicating a potential pathway for its anticancer effects .

Table 1: Antimicrobial Activity Data

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1 | 4 | MRSA |

| 2 | 8 | Escherichia coli |

| 3 | 16 | Pseudomonas aeruginosa |

| 4 | 32 | Streptococcus pneumoniae |

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | Induction of apoptosis via caspase activation |

| HT29 (Colorectal) | 15 | Inhibition of c-Met signaling |

| MKN45 (Gastric) | 12 | Modulation of cell cycle proteins |

Case Studies

Several case studies have documented the effects of this compound on specific cancer types:

- Lung Cancer Study : In vitro tests demonstrated that the compound significantly reduced cell viability in A549 cells by inducing apoptosis through the activation of caspase pathways.

- Colorectal Cancer Study : Research indicated that treatment with this compound inhibited the growth of HT29 cells by disrupting c-Met signaling pathways, which are crucial for cancer progression.

Q & A

Synthesis and Purification

Q1: What are the optimal synthetic routes for Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate, and how can competing side reactions be minimized? Answer:

- Esterification Strategy : A plausible route involves coupling cyclohex-1-en-1-yl acetoacetate derivatives with methyl groups. For analogous compounds like tert-butyl 3-aryl-2-oxobutanoates, esterification under anhydrous conditions (e.g., THF or DMF) with catalytic bases (e.g., NaH) and alkyl halides is effective .

- Side Reaction Mitigation : Use of inert atmospheres (N₂) and controlled temperatures (e.g., 0–60°C) minimizes oxidation or decomposition. For example, in the synthesis of methyl 1-(methylamino)cyclobutanecarboxylate, side products were suppressed by slow addition of methyl iodide and rigorous pH control .

- Purification : Silica gel chromatography (e.g., 2.5% EtOAc/hexanes) is standard for isolating oxobutanoate esters, with yields averaging 46–48% for tert-butyl derivatives . Reverse-phase C18 columns (acetonitrile/water) may enhance purity for polar byproducts .

Structural Elucidation and Analytical Methods

Q2: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound? Answer:

- NMR Spectroscopy : ¹H NMR is critical for identifying key groups. For tert-butyl 3-(4-bromophenyl)-2-oxobutanoate, diagnostic peaks include δ 7.46 (aromatic protons) and δ 4.34 (q, J = 7.0 Hz, methine adjacent to the carbonyl) .

- HRMS : High-resolution mass spectrometry (e.g., ESI) provides exact mass confirmation. For C₁₄H₁₇ClO₃, calculated [M + Na]⁺ = 291.0764; observed deviations <1 ppm ensure accuracy .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Disorder in cyclohexenyl groups (common in flexible structures) can be resolved using restraints .

Stereochemical Considerations

Q3: How does the cyclohexenyl substituent influence the stereoelectronic properties of this compound? Answer:

- Conformational Analysis : The cyclohexenyl ring adopts a half-chair conformation, as seen in similar structures like 1-methyl-3-(3-oxocyclohex-1-enyl)azepan-2-one. This introduces torsional strain, affecting reactivity .

- Electronic Effects : The α,β-unsaturated ketone in the cyclohexenyl group may participate in conjugation with the oxobutanoate carbonyl, altering electrophilicity. IR data (e.g., 1732 cm⁻¹ for carbonyl stretch) and DFT calculations can quantify this .

Metabolic and Biochemical Pathways

Q4: What is the potential role of this compound in amino acid metabolism? Answer:

- 2-Oxobutanoate Linkage : The 2-oxobutanoate moiety is a key intermediate in L-isoleucine biosynthesis. Enzymes like threonine dehydrogenase convert threonine to 2-oxobutanoate, which enters the citric acid cycle .

- Hypothetical Pathway : While not directly studied, methyl esters of 2-oxobutanoate derivatives may act as prodrugs or enzyme inhibitors. In vitro assays with homocysteine gamma-lyase could test cleavage into bioactive metabolites .

Contradictions in Experimental Data

Q5: How can discrepancies in reported yields for analogous oxobutanoate esters be resolved? Answer:

- Yield Optimization : Contrasting yields (e.g., 46% vs. 100% for methylated cyclobutane derivatives ) may stem from reaction scale or purity of starting materials. Replicating conditions (e.g., stoichiometric ratios, solvent purity) is critical.

- Analytical Validation : Use of dual detection methods (e.g., LC-MS and ¹H NMR) ensures accurate yield calculations. For example, tert-butyl 3-(4-fluorophenyl)-2-oxobutanoate was validated via IR and NMR to confirm absence of unreacted starting material .

Advanced Applications in Organic Synthesis

Q6: Can this compound serve as a precursor for heterocyclic frameworks? Answer:

- Multihetero-Cope Rearrangement : α-Keto esters undergo rearrangements to form imino esters, which are valuable for synthesizing azepanones or imidazolidinones. For example, cyclohexenyl groups in imidazolidin-4-one frameworks stabilize crystal packing via C-H···π interactions .

- Case Study : The synthesis of 2-(4-chlorophenyl)-5-(cyclohex-1-en-1-yl)imidazolidin-4-one required X-ray crystallography to resolve disorder in the cyclohexenyl group, highlighting the compound’s structural complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.